molecular formula C20H18N4O B12536191 Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide CAS No. 681463-82-1

Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide

Cat. No.: B12536191
CAS No.: 681463-82-1
M. Wt: 330.4 g/mol
InChI Key: OQHWYIOZMCTISQ-UHFFFAOYSA-N
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Description

Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide is a complex organic compound that belongs to the class of hydrazides This compound features a hydrazide functional group attached to an acetic acid moiety, with additional phenyl and diazenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide typically involves the reaction of acetic acid hydrazide with 4-(2-phenyldiazenyl)benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding amine.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of dyes and pigments due to its diazenyl group, which imparts color properties.

Mechanism of Action

The mechanism of action of acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. The diazenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-phenylethyl ester
  • Phenylacetic acid, 2-phenylethyl ester
  • Indole-3-acetic acid

Uniqueness

Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide is unique due to the presence of both hydrazide and diazenyl functional groups. This combination imparts distinct chemical reactivity and potential applications that are not commonly found in similar compounds. The diazenyl group, in particular, provides opportunities for the development of dyes and pigments, while the hydrazide group offers potential biological activities.

Properties

CAS No.

681463-82-1

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

N'-phenyl-N-(4-phenyldiazenylphenyl)acetohydrazide

InChI

InChI=1S/C20H18N4O/c1-16(25)24(23-19-10-6-3-7-11-19)20-14-12-18(13-15-20)22-21-17-8-4-2-5-9-17/h2-15,23H,1H3

InChI Key

OQHWYIOZMCTISQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)N=NC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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